o-(2-Butenyloxy)benzamide
Description
o-(2-Butenyloxy)benzamide (CAS: 91132-71-7) is a benzamide derivative characterized by a 2-butenyloxy group (-O-CH₂CH=CH₂) attached to the ortho position of the benzamide core. Benzamides are a versatile class of compounds with diverse biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties. The structural flexibility of the benzamide scaffold allows for modifications that fine-tune pharmacological properties such as potency, selectivity, and bioavailability.
Properties
CAS No. |
91132-71-7 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[(E)-but-2-enoxy]benzamide |
InChI |
InChI=1S/C11H13NO2/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2-7H,8H2,1H3,(H2,12,13)/b3-2+ |
InChI Key |
QJGOBHIVDQBUFT-NSCUHMNNSA-N |
SMILES |
CC=CCOC1=CC=CC=C1C(=O)N |
Isomeric SMILES |
C/C=C/COC1=CC=CC=C1C(=O)N |
Canonical SMILES |
CC=CCOC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Benzamide Derivatives
Impact of Substituents on Activity
Alkylenoxy Linkers
- This may enhance binding to hydrophobic enzyme pockets or receptors.
- FtsZ Inhibitors: Linear or branched alkylenoxy linkers (e.g., O-(alkylphenyl)benzamides) improve inhibitory activity against bacterial FtsZ, a target for antimicrobial agents.
Aromatic and Heterocyclic Substituents
- Roflumilast : The dichloropyridyl group enhances selectivity for PDE4 over other phosphodiesterase isoforms, while the difluoromethoxy group improves metabolic stability .
- Sulfamoyl Benzamides : Sulfonamido groups form critical hydrogen bonds with glucokinase (e.g., Arg63), driving allosteric activation. Substitutions here correlate with EC₅₀ values ≤1 μM .
Electron-Donating Groups
Comparative Pharmacological Profiles
Enzyme Inhibition
- PDE4 Inhibition : Roflumilast (IC₅₀ = 0.8 nM) outperforms rolipram (IC₅₀ = 10–600 nM), highlighting the importance of difluoromethoxy and dichloropyridyl groups for potency .
- Tubulin Binding : Compound 16b’s 3,4,5-trimethoxyphenyl moiety mimics colchicine-site binders, achieving higher affinity than chloro derivatives (e.g., 16d) .
Receptor Targeting
- P2X7 Antagonists : Modifications at R1–R3 (Pfizer compounds) retain efficacy in blocking IL-1β release, suggesting tolerance for diverse substituents in receptor antagonism .
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